8-({1-[4-(thiophen-3-yl)benzoyl]piperidin-4-yl}oxy)quinoline
Description
8-({1-[4-(Thiophen-3-yl)benzoyl]piperidin-4-yl}oxy)quinoline is a quinoline-based heterocyclic compound featuring a piperidine ring substituted with a 4-(thiophen-3-yl)benzoyl group at the nitrogen atom and linked to the quinoline core via an ether bond at position 7. This structural architecture combines the metal-chelating properties of quinoline with the conformational flexibility of the piperidine ring, making it a candidate for therapeutic applications such as antimicrobial or anticancer agents . The thiophene and benzoyl moieties enhance π-π stacking interactions and solubility, which are critical for bioavailability .
Properties
IUPAC Name |
(4-quinolin-8-yloxypiperidin-1-yl)-(4-thiophen-3-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2S/c28-25(20-8-6-18(7-9-20)21-12-16-30-17-21)27-14-10-22(11-15-27)29-23-5-1-3-19-4-2-13-26-24(19)23/h1-9,12-13,16-17,22H,10-11,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRLHVRYZDBCMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=C(C=C4)C5=CSC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-({1-[4-(thiophen-3-yl)benzoyl]piperidin-4-yl}oxy)quinoline is a novel synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial applications. This article provides a detailed examination of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound belongs to the quinoline family, characterized by a quinoline core modified with a piperidine ring and a thiophene-substituted benzoyl moiety. Its structural formula can be represented as follows:
This unique structure is believed to contribute to its diverse biological activities.
Biological Activity Overview
Recent studies have highlighted the potential of quinoline derivatives, including our compound of interest, in various biological contexts:
- Anticancer Activity : Quinoline derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound exhibited IC50 values in the low micromolar range against human carcinoma cell lines (e.g., MDA-MB-231, Hep3B) .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial efficacy. Studies indicate that derivatives with similar structures possess activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
- Mechanism of Action : The proposed mechanisms include inhibition of key enzymes involved in cancer cell proliferation and induction of apoptosis in cancer cells. Additionally, quinoline derivatives may disrupt bacterial cell wall synthesis, leading to cell death .
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
In a notable study, the antitumor efficacy of various quinoline derivatives was assessed using an athymic nude mouse model implanted with Hep3B hepatocellular carcinoma cells. The results demonstrated that treatment with specific quinoline derivatives led to significant tumor regression without causing histological damage to vital organs at doses up to 10 mg/kg/day . This highlights the therapeutic potential of these compounds in clinical settings.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Quinoline Core : Essential for anticancer activity due to its ability to interact with DNA and inhibit topoisomerase enzymes.
- Piperidine Ring : Enhances solubility and bioavailability, crucial for effective drug delivery.
- Thiophene Substituent : Contributes to antimicrobial properties through interactions with bacterial membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperidine/Piperazine Linkers
Key Compounds Identified in Evidence:
8-{1-[3-(Cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline (I) and 8-{4-[3-(Cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline (II) (): Structural Differences: Compound I has a piperidine ring, while II uses a piperazine ring. Conformational Similarities: Both exhibit curved molecular shapes with phenyl rings inclined at ~15–70° to the quinoline plane. Crystallography: Piperidine in I adopts a chair conformation, while piperazine in II forms a ribbon-like crystal structure via C–H⋯π interactions .
1-(4-((1-(3-Fluoro-4-(trifluoromethyl)benzoyl)piperidin-4-yl)oxy)phenyl)imidazolidin-2-one (14c) (): Substituents: Contains a trifluoromethylbenzoyl group instead of thiophenylbenzoyl. Synthesis: Yielded 35.2% with HRMS m/z 452.1519 [M + H]+. Biological Relevance: Imidazolidinone moiety may enhance antimicrobial activity .
Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate (): Functional Groups: Tosyl and ester groups replace the benzoyl-thiophene motif. Applications: Demonstrated utility in X-ray diffraction studies and molecular docking .
Key Findings from Comparative Analysis
- Piperidine vs. Piperazine : Piperazine derivatives (e.g., Compound II) exhibit higher polarity and altered crystal packing compared to piperidine analogues (e.g., Compound I) due to the additional nitrogen atom .
- Substituent Effects : Trifluoromethyl groups (14c) enhance metabolic stability, while thiophene (target compound) may improve lipophilicity and binding to hydrophobic targets .
- Synthetic Challenges : Lower yields (e.g., 35.2% for 14c) are common in multi-step syntheses involving piperidine functionalization, suggesting similar hurdles for the target compound .
Research Implications and Gaps
Biological Screening: While quinoline-piperidine hybrids are known for antimicrobial and anticancer properties (), the target compound’s specific activity remains unverified. Testing against S. aureus or cancer cell lines is warranted.
Crystallographic Data : Hirshfeld surface analysis () reveals that dispersion forces dominate intermolecular interactions in similar compounds, which could guide formulation strategies .
SAR Studies : Systematic substitution of the benzoyl-thiophene group (e.g., replacing thiophene with furan or pyridine) could optimize activity, as seen in ’s triazolo-pyridazine derivatives .
Preparation Methods
Piperidine Ring Synthesis
Piperidine derivatives are commonly synthesized via:
Thiophen-3-ylbenzoyl Group Introduction
The 4-(thiophen-3-yl)benzoyl moiety is introduced via Friedel-Crafts acylation or Suzuki-Miyaura coupling:
- Friedel-Crafts Acylation : Reacting thiophene with 4-bromobenzoyl chloride in the presence of AlCl₃.
- Suzuki Coupling : Cross-coupling 4-boronobenzoyl chloride with 3-bromothiophene using a palladium catalyst.
PMC6964266 highlights the use of chloroacetamide as an activating agent for benzoylation reactions on piperidine, achieving 72–89% yields under mild conditions.
Coupling Strategies for Final Assembly
The quinoline and piperidine intermediates are coupled via etherification at the 8-hydroxy position. Two primary methods are documented:
Nucleophilic Substitution
- Conditions : Reacting 8-hydroxyquinoline with a mesylated or tosylated piperidine derivative (e.g., 1-[4-(thiophen-3-yl)benzoyl]piperidin-4-yl methanesulfonate) in the presence of K₂CO₃ or Cs₂CO₃.
- Solvent : DMF or DMSO at 80–100°C for 12–24 hours.
- Yield : 65–78% (based on analogous quinoline-piperidine couplings in PMC7294232).
Mitsunobu Reaction
- Reagents : DIAD (diisopropyl azodicarboxylate) and PPh₃ (triphenylphosphine).
- Advantages : Improved regioselectivity and milder conditions (room temperature, 6–8 hours).
- Yield : 82% reported for similar structures in PMC10384628.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
Comparative Analysis of Methodologies
| Method | Conditions | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | DMF, Cs₂CO₃, 100°C, 24h | 65–78 | 92–95 | |
| Mitsunobu Reaction | THF, DIAD/PPh₃, RT, 8h | 82 | 98 |
The Mitsunobu reaction offers superior yield and purity but requires costly reagents. Nucleophilic substitution remains industrially viable for scale-up.
Challenges and Optimization Opportunities
- Regioselectivity in Quinoline Functionalization : Competing reactions at the 5- and 7-positions necessitate directing groups or protective strategies.
- Piperidine Benzoylation Steric Effects : Bulky thiophenyl groups may hinder acylation; microwave-assisted synthesis mitigates this.
- Stability of intermediates : The 8-hydroxyquinoline core is prone to oxidation; inert atmosphere handling is critical.
Q & A
Q. How can the synthesis of 8-({1-[4-(thiophen-3-yl)benzoyl]piperidin-4-yl}oxy)quinoline be optimized for higher yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. Key steps include:
- Piperidine functionalization : React 4-hydroxypiperidine with 4-(thiophen-3-yl)benzoyl chloride under anhydrous conditions using DMF as a solvent and K₂CO₃ as a base to form the benzoylated piperidine intermediate .
- Quinoline coupling : Use Mitsunobu conditions (e.g., DIAD, PPh₃) to couple the intermediate with 8-hydroxyquinoline, optimizing temperature (0–25°C) to minimize side reactions .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol to isolate the product ≥95% purity .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., thiophen-3-yl benzoyl protons at δ 7.2–7.8 ppm; piperidine-O-quinoline linkage via coupling constants) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- HPLC : Assess purity (>98%) using a C18 column and UV detection at 254 nm .
Q. What initial biological screening strategies are recommended for this compound?
Methodological Answer:
- In vitro assays : Screen for antimicrobial activity (MIC against S. aureus, E. coli) and cytotoxicity (MTT assay on HEK293 cells) at 1–100 µM .
- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays, noting IC₅₀ values .
- Controls : Include reference compounds (e.g., ciprofloxacin for antimicrobials, erlotinib for kinase inhibition) and solvent-only blanks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified thiophen-3-yl (e.g., thiophen-2-yl) or benzoyl groups (e.g., 4-fluorobenzoyl) to assess impact on kinase inhibition .
- Computational modeling : Perform docking studies (AutoDock Vina) against EGFR (PDB: 1M17) to identify key binding residues (e.g., Lys721, Thr830) and optimize substituent interactions .
- In vitro validation : Compare IC₅₀ of analogs in kinase panels (e.g., Eurofins KinaseProfiler) to establish selectivity profiles .
Q. What strategies address solubility challenges in pharmacokinetic studies?
Methodological Answer:
- Co-solvent systems : Use PEG-400/water (20:80 v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility .
- Prodrug design : Introduce phosphate esters at the quinoline 8-O position for improved bioavailability, with enzymatic cleavage in vivo .
- LogP optimization : Reduce hydrophobicity by substituting the benzoyl group with polar moieties (e.g., sulfonamide) .
Q. How can target identification be pursued for this compound’s antitumor activity?
Methodological Answer:
- Affinity chromatography : Immobilize the compound on NHS-activated Sepharose, incubate with cell lysates (e.g., A549 lung cancer), and identify bound proteins via LC-MS/MS .
- CRISPR-Cas9 screening : Perform genome-wide knockout screens in treated cancer cells to identify synthetic lethal genes .
- SPR analysis : Measure binding kinetics to recombinant targets (e.g., PARP1) using a Biacore system, reporting KD values .
Q. How should contradictory data in biological assays be resolved?
Methodological Answer:
- Replicate experiments : Repeat assays ≥3 times under standardized conditions (e.g., cell passage number, serum batch) .
- Dose-response curves : Use 8-point dilutions (0.1–100 µM) to confirm EC₅₀/IC₅₀ consistency .
- Orthogonal assays : Validate antimicrobial activity via both broth microdilution and agar diffusion methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
